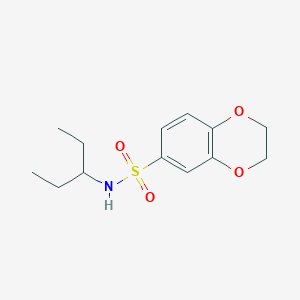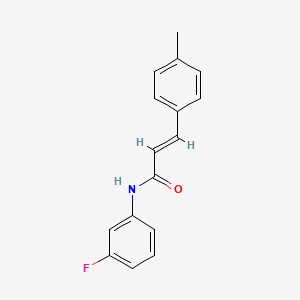
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide, also known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide is not yet fully understood. However, it is believed to interact with specific amino acid residues in proteins, leading to changes in their conformation and function. N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta peptides, and modulate the activity of neurotransmitters in the brain. N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide in lab experiments is its high selectivity and sensitivity for detecting protein-ligand interactions. It is also relatively easy to synthesize and purify, making it a cost-effective alternative to other fluorescent probes. However, N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has limitations in terms of its stability and photostability, which can affect its performance in certain experiments.
Future Directions
There are several future directions for N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide research. One area of interest is the development of N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide-based therapeutics for various diseases. Another direction is the optimization of N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide synthesis and purification methods to improve its performance in lab experiments. Additionally, N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide can be further investigated for its potential as a diagnostic tool for detecting protein misfolding diseases.
Synthesis Methods
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide can be synthesized through a multi-step process starting with 3-fluoroaniline and 4-methylbenzaldehyde. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product. The purity and yield of N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide can be improved through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has shown promising results in various scientific research applications. It has been used as a fluorescent probe for detecting protein-ligand interactions, as well as for studying the dynamics of protein-protein interactions. N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been investigated for its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-12-5-7-13(8-6-12)9-10-16(19)18-15-4-2-3-14(17)11-15/h2-11H,1H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJDMYGLIRZPQA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(6-methoxy-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone](/img/structure/B5872196.png)
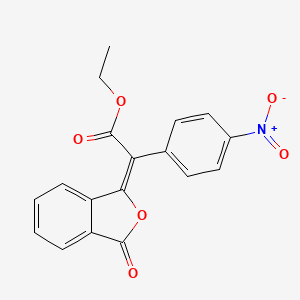
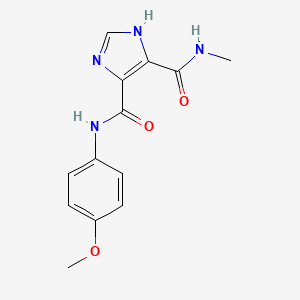
![2,2,2-trifluoro-N-{[(4-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5872224.png)
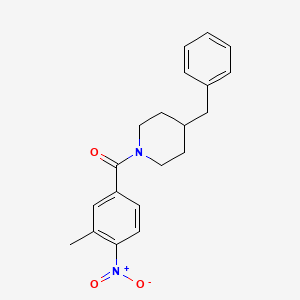
![dimethyl 5-[(methoxycarbonyl)amino]isophthalate](/img/structure/B5872233.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)

![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrodispiro[chromene-4,1'-cyclohexane-4',2''-[1,3]dioxolane]-3-carbonitrile](/img/structure/B5872258.png)
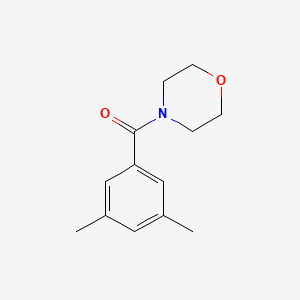
![2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5872281.png)
